
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide, also known as BI 6727, is a small molecule inhibitor that has been widely studied for its potential use as an anti-cancer drug.
Mechanism of Action
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 is a potent inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of cell division. By inhibiting Aurora kinases, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 disrupts the proper alignment of chromosomes during cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. In addition, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 has been shown to inhibit tumor growth in animal models of cancer. However, the exact biochemical and physiological effects of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 on normal cells are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 is its potency and specificity for Aurora kinases, which makes it an ideal tool for studying the role of these kinases in cell division and cancer. However, one limitation of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
For research on 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 include further preclinical studies to evaluate its efficacy and toxicity in animal models of cancer, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, research is needed to better understand the biochemical and physiological effects of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 on normal cells, as well as its potential use in combination with other anti-cancer drugs. Finally, research is needed to develop more potent and selective inhibitors of Aurora kinases, which may have even greater therapeutic potential than 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727.
Synthesis Methods
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 can be synthesized using a multi-step process that involves the coupling of 3-fluoroaniline with 3-bromobenzoic acid, followed by a Suzuki-Miyaura cross-coupling reaction with 3-(benzylsulfonyl)-1H-indole-2-boronic acid. The resulting intermediate is then subjected to a reductive amination reaction with N-(2-chloroacetyl)-3,4-dimethoxyaniline, followed by a final deprotection step to yield 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727.
Scientific Research Applications
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 has been extensively studied for its potential use as an anti-cancer drug. In preclinical studies, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 has shown efficacy against a broad range of human cancer cell lines, including those resistant to conventional chemotherapy. 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide 6727 has also been shown to be well-tolerated in animal models, with minimal toxicity observed at therapeutic doses.
properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-18-9-6-10-19(13-18)25-23(27)15-26-14-22(20-11-4-5-12-21(20)26)30(28,29)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGFRBBRKRARK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


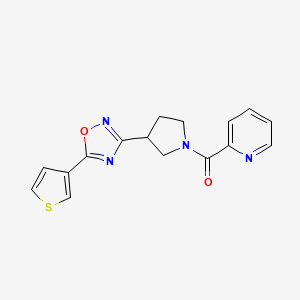
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2404699.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)
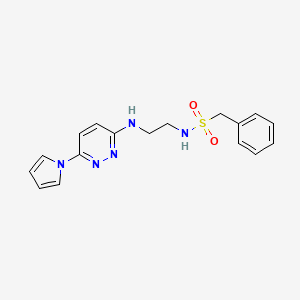
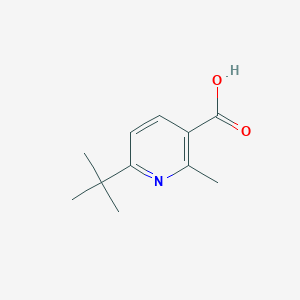
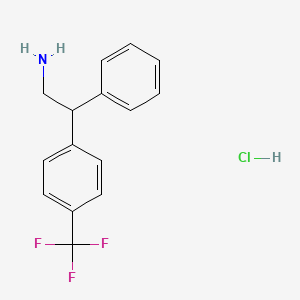
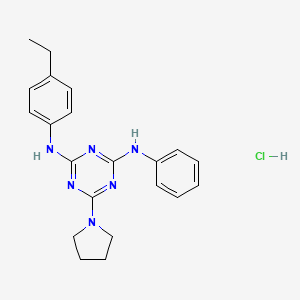
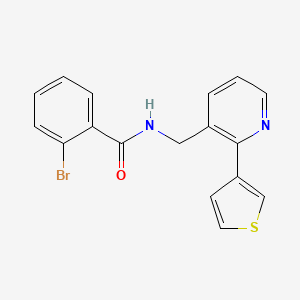
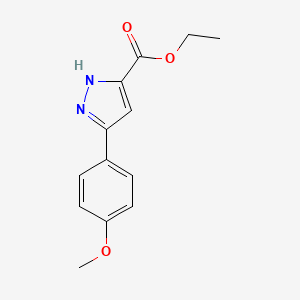
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)